

# An In-depth Technical Guide to the Pharmacology of GSK2798745

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2798745 |           |
| Cat. No.:            | B607803    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**GSK2798745** is a potent, selective, and orally active small molecule inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Developed by GlaxoSmithKline, it has been investigated primarily for the treatment of pulmonary edema associated with congestive heart failure. This technical guide provides a comprehensive overview of the pharmacology of **GSK2798745**, detailing its mechanism of action, in vitro and in vivo properties, and clinical development. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

# Mechanism of Action: Targeting TRPV4-Mediated Pulmonary Edema

GSK2798745 exerts its pharmacological effect by directly inhibiting the TRPV4 ion channel, a non-selective cation channel that plays a crucial role in regulating vascular permeability. In pathological conditions such as heart failure, increased pulmonary vascular pressure leads to the activation of TRPV4 channels in the pulmonary capillary endothelium[1][2]. This activation results in an influx of Ca2+, which in turn disrupts endothelial barrier integrity, leading to fluid leakage into the alveolar space and the formation of pulmonary edema[1][3].



**GSK2798745**, as a potent antagonist of TRPV4, blocks this cascade of events. By preventing the influx of Ca2+ through the TRPV4 channel, **GSK2798745** helps to maintain the integrity of the alveolo-capillary barrier, thereby reducing or preventing the formation of pulmonary edema.

Below is a diagram illustrating the proposed signaling pathway of TRPV4-mediated pulmonary edema and the point of intervention for **GSK2798745**.



Click to download full resolution via product page

Figure 1: TRPV4 Signaling Pathway in Pulmonary Edema

## In Vitro Pharmacology

The in vitro activity of **GSK2798745** has been characterized through various cellular assays, demonstrating its high potency and selectivity for the TRPV4 channel.

### **Potency and Selectivity**

**GSK2798745** is a highly potent inhibitor of both human and rat TRPV4 channels, with IC50 values in the low nanomolar range. Its selectivity has been confirmed against other members of the TRP channel family.



| Target                        | Assay Type                  | IC50 (nM) | Reference |
|-------------------------------|-----------------------------|-----------|-----------|
| Human TRPV4<br>(hTRPV4)       | FLIPR HEK Cellular<br>Assay | 1.8       |           |
| Rat TRPV4 (rTRPV4)            | FLIPR HEK Cellular<br>Assay | 1.6       |           |
| TRPM5, TRPA1,<br>TRPC3, TRPC6 | Cellular Assays             | > 25,000  | _         |

# Experimental Protocol: FLIPR HEK Cellular Assay for TRPV4 Inhibition

The potency of **GSK2798745** was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay in Human Embryonic Kidney (HEK) cells stably expressing the human or rat TRPV4 channel.





Click to download full resolution via product page

Figure 2: FLIPR HEK Cellular Assay Workflow

#### Methodology:

 Cell Culture: HEK293 cells stably expressing the target TRPV4 channel are cultured in appropriate media.



- Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated to allow for adherence.
- Dye Loading: The cell culture medium is replaced with a buffer containing a calciumsensitive fluorescent dye (e.g., Fluo-4 AM). The plates are incubated to allow for dye uptake.
- Compound Incubation: GSK2798745 is serially diluted and added to the wells. The plates
  are incubated to allow for compound binding to the TRPV4 channels.
- Agonist Addition and Measurement: A known TRPV4 agonist (e.g., GSK1016790A) is added
  to the wells to stimulate calcium influx. The FLIPR instrument simultaneously monitors the
  change in fluorescence intensity in each well, which is proportional to the intracellular
  calcium concentration.
- Data Analysis: The fluorescence data is analyzed to determine the concentration of GSK2798745 that inhibits 50% of the agonist-induced calcium response (IC50).

## In Vivo Pharmacology

The efficacy and pharmacokinetic properties of **GSK2798745** have been evaluated in preclinical animal models, primarily in rats.

#### **Pharmacokinetics in Rats**

**GSK2798745** exhibits favorable pharmacokinetic properties in rats, including low clearance and a long mean residence time (MRT), supporting its potential for once-daily oral dosing.

| Parameter                        | Value | Route of<br>Administration | Reference |
|----------------------------------|-------|----------------------------|-----------|
| Unbound Clearance<br>(mL/min/kg) | 8.1   | Intravenous                |           |
| Mean Residence Time<br>(MRT) (h) | 4.9   | Intravenous                | -         |

### In Vivo Efficacy in a Rat Model of Pulmonary Edema







**GSK2798745** has demonstrated efficacy in a rat model of TRPV4 agonist-induced pulmonary edema. Pre-treatment with **GSK2798745** dose-dependently inhibited the formation of pulmonary edema.

Experimental Protocol: Rat Model of Agonist-Induced Pulmonary Edema

This model is used to assess the in vivo efficacy of TRPV4 inhibitors in preventing acute pulmonary edema.





Click to download full resolution via product page

Figure 3: In Vivo Rat Pulmonary Edema Model Workflow

Methodology:



- Animal Model: Male Sprague-Dawley rats are used for the study.
- Drug Administration: Animals are pre-treated with either GSK2798745 or a vehicle control via intravenous injection.
- Induction of Edema: After a specified pre-treatment time, a selective TRPV4 agonist is administered intravenously to induce pulmonary edema.
- Endpoint Measurement: At the end of the study period, the animals are euthanized, and their lungs are excised. The wet weight of the lungs is measured and normalized to the animal's body weight. A reduction in the lung wet weight to body weight ratio in the GSK2798745treated group compared to the vehicle group indicates efficacy.

### **Clinical Pharmacology**

**GSK2798745** has progressed to clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

#### **Human Pharmacokinetics**

In a first-in-human study (NCT02119260), **GSK2798745** demonstrated linear pharmacokinetics up to a dose of 12.5 mg. It has a systemic half-life of approximately 13 hours, supporting oncedaily dosing. Administration with a high-fat meal resulted in a slight increase in exposure.

| Parameter                          | Value        | Population         | Reference |
|------------------------------------|--------------|--------------------|-----------|
| Systemic Half-life (t1/2)          | ~13 hours    | Healthy Volunteers |           |
| Accumulation (oncedaily dosing)    | < 2-fold     | Healthy Volunteers |           |
| Effect of High-Fat<br>Meal on AUC  | 14% increase | Healthy Volunteers | _         |
| Effect of High-Fat<br>Meal on Cmax | 9% increase  | Healthy Volunteers | _         |



# Clinical Trial Design: First-Time-in-Human Study (NCT02119260)

This study was a randomized, placebo-controlled, ascending dose study in healthy volunteers and patients with stable heart failure. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of **GSK2798745**.

#### Study Parts:

- Part 1: Single ascending oral doses in healthy volunteers.
- Part 2: Assessment of food effect and comparison of liquid and capsule formulations in healthy volunteers.
- Part 3: Repeat once or twice daily dosing for 14 days in healthy volunteers.
- Part 4: Single and repeat doses in patients with stable heart failure.





Click to download full resolution via product page

Figure 4: First-Time-in-Human Clinical Trial Workflow

**Results Summary:** 

**GSK2798745** was generally well-tolerated in both healthy volunteers and patients with stable heart failure, with no significant safety issues or serious adverse events reported. The pharmacokinetic profile supported further clinical development.

#### Conclusion

**GSK2798745** is a potent and selective TRPV4 inhibitor with a well-defined mechanism of action for the potential treatment of pulmonary edema. Its favorable in vitro and in vivo pharmacological profiles, coupled with a good safety and pharmacokinetic profile in early clinical studies, established it as a promising clinical candidate. This technical guide provides a foundational understanding of the pharmacology of **GSK2798745** for professionals in the field of drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Urgent reconsideration of lung edema as a preventable outcome in COVID-19: inhibition of TRPV4 represents a promising and feasible approach PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endothelial TRPV4 channels in lung edema and injury PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacology of GSK2798745]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607803#investigating-the-pharmacology-of-gsk2798745]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com